Cas no 900018-75-9 ([(3-bromophenyl)amino]thiourea)
![[(3-bromophenyl)amino]thiourea structure](https://ja.kuujia.com/scimg/cas/900018-75-9x500.png)
[(3-bromophenyl)amino]thiourea 化学的及び物理的性質
名前と識別子
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- [(3-bromophenyl)amino]thiourea
- 2-(3-Bromophenyl)hydrazine-1-carbothioamide
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- インチ: 1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
- InChIKey: WVRBZVCWCFGIHP-UHFFFAOYSA-N
- SMILES: N(C(N)=S)NC1=CC=CC(Br)=C1
[(3-bromophenyl)amino]thiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426557-100mg |
2-(3-Bromophenyl)hydrazine-1-carbothioamide |
900018-75-9 | 90% | 100mg |
¥13824.00 | 2024-04-26 | |
Enamine | EN300-692988-5.0g |
[(3-bromophenyl)amino]thiourea |
900018-75-9 | 5.0g |
$2110.0 | 2023-03-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426557-50mg |
2-(3-Bromophenyl)hydrazine-1-carbothioamide |
900018-75-9 | 90% | 50mg |
¥14320.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426557-2.5g |
2-(3-Bromophenyl)hydrazine-1-carbothioamide |
900018-75-9 | 90% | 2.5g |
¥35985.00 | 2024-04-26 | |
Key Organics Ltd | 8X-0835-5MG |
2-(3-bromophenyl)-1-hydrazinecarbothioamide |
900018-75-9 | >90% | 5mg |
£46.00 | 2023-03-17 | |
Ambeed | A938324-1g |
[(3-Bromophenyl)amino]thiourea |
900018-75-9 | 90% | 1g |
$350.0 | 2023-09-02 | |
Enamine | EN300-692988-0.5g |
[(3-bromophenyl)amino]thiourea |
900018-75-9 | 0.5g |
$699.0 | 2023-03-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426557-1g |
2-(3-Bromophenyl)hydrazine-1-carbothioamide |
900018-75-9 | 90% | 1g |
¥15698.00 | 2024-04-26 | |
Key Organics Ltd | 8X-0835-10MG |
2-(3-bromophenyl)-1-hydrazinecarbothioamide |
900018-75-9 | >90% | 10mg |
£63.00 | 2023-03-17 | |
Key Organics Ltd | 8X-0835-50MG |
2-(3-bromophenyl)-1-hydrazinecarbothioamide |
900018-75-9 | >90% | 50mg |
£102.00 | 2023-03-17 |
[(3-bromophenyl)amino]thiourea 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
[(3-bromophenyl)amino]thioureaに関する追加情報
Comprehensive Analysis of [(3-bromophenyl)amino]thiourea (CAS No. 900018-75-9): Properties, Applications, and Research Insights
[(3-bromophenyl)amino]thiourea (CAS No. 900018-75-9) is a specialized organic compound gaining attention in pharmaceutical and materials science research. This thiourea derivative features a 3-bromophenyl substituent, which contributes to its unique electronic and steric properties. Researchers are increasingly exploring its potential as a building block for drug discovery and molecular recognition systems due to its ability to form hydrogen bonds and participate in supramolecular interactions.
The compound's structure-activity relationship has become a focal point in modern medicinal chemistry studies. With the growing demand for targeted therapies and small molecule inhibitors, [(3-bromophenyl)amino]thiourea offers researchers a versatile scaffold for developing novel bioactive compounds. Its bromine atom provides an excellent handle for further functionalization through cross-coupling reactions, making it valuable in combinatorial chemistry approaches.
Recent advancements in computational chemistry have enabled better prediction of this compound's physicochemical properties and binding affinities. Many research teams are investigating its potential as a protein-protein interaction modulator or as a component in metal-organic frameworks. The compound's electron-withdrawing bromine substituent influences its electronic distribution, which is particularly relevant for designing organic semiconductors and photovoltaic materials.
In analytical chemistry, [(3-bromophenyl)amino]thiourea has shown promise as a chemodosimeter for detecting specific metal ions. Its selective binding properties make it interesting for developing chemical sensors, addressing the current need for environmental monitoring solutions. The compound's fluorescence properties when complexed with certain metals are being explored for bioimaging applications and diagnostic tools.
The synthesis and characterization of CAS 900018-75-9 continue to be refined to improve yield optimization and purity standards. Modern green chemistry approaches are being applied to its production, aligning with the pharmaceutical industry's push toward sustainable synthesis methods. Researchers are particularly interested in developing catalyst-free routes and microwave-assisted reactions for this compound.
From a structural biology perspective, the compound's ability to form hydrogen-bonded networks makes it valuable for studying molecular self-assembly processes. These properties are relevant to emerging fields like nanotechnology and molecular electronics, where precise control over molecular organization is crucial. The 3-bromo substitution pattern offers distinct advantages in crystal engineering applications compared to other aryl thiourea derivatives.
Quality control of [(3-bromophenyl)amino]thiourea requires advanced analytical techniques such as HPLC-MS and NMR spectroscopy. The compound's stability under various conditions is an active area of investigation, particularly for formulation development purposes. Proper storage conditions and handling protocols are essential to maintain its integrity for research applications.
The scientific community continues to explore new structure-property relationships of this compound through computational modeling and experimental studies. Its potential applications span from agricultural chemistry to material science, demonstrating the versatility of this thiourea derivative. Future research directions may focus on its biological activity profiling and toxicological evaluation to expand its utility in various fields.
As interest grows in tailored molecular structures for specific applications, [(3-bromophenyl)amino]thiourea represents an important example of how subtle modifications to a core scaffold can yield compounds with diverse functionalities. Its continued study contributes to our understanding of molecular design principles and structure-activity correlations in organic chemistry and related disciplines.
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